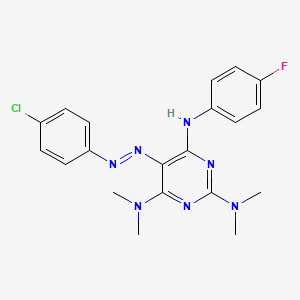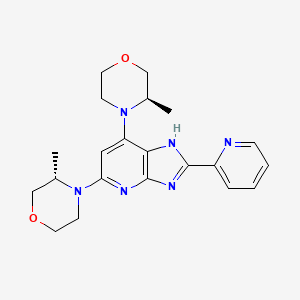
mTOR inhibitor-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
mTOR inhibitor-11 is a compound known for its ability to inhibit the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, metabolism, and survival.
Méthodes De Préparation
The synthesis of mTOR inhibitor-11 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure high yield and purity. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to produce the compound on a larger scale .
Analyse Des Réactions Chimiques
mTOR inhibitor-11 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Applications De Recherche Scientifique
mTOR inhibitor-11 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mTOR signaling pathway and its role in cellular processes. In biology, it is employed to investigate the effects of mTOR inhibition on cell growth, proliferation, and autophagy. In medicine, this compound is being explored for its potential to treat various cancers, neurodegenerative diseases, and other conditions associated with dysregulated mTOR signaling. Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Mécanisme D'action
mTOR inhibitor-11 exerts its effects by binding to the mTOR kinase domain, thereby inhibiting its activity. This inhibition disrupts the mTOR signaling pathway, which is involved in regulating cell growth, proliferation, and metabolism. The compound specifically targets the mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), leading to the suppression of downstream signaling events. This results in reduced cell growth and proliferation, induction of autophagy, and modulation of cellular metabolism .
Comparaison Avec Des Composés Similaires
mTOR inhibitor-11 is unique compared to other mTOR inhibitors due to its ability to cross the blood-brain barrier, making it particularly useful for treating central nervous system disorders. Similar compounds include rapamycin, temsirolimus, and everolimus, which also inhibit mTOR but may have different pharmacokinetic properties and clinical applications. For example, rapamycin and its analogs primarily target mTORC1, while this compound targets both mTORC1 and mTORC2, providing a broader range of therapeutic effects .
Propriétés
Formule moléculaire |
C21H26N6O2 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
(3R)-3-methyl-4-[5-[(3S)-3-methylmorpholin-4-yl]-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridin-7-yl]morpholine |
InChI |
InChI=1S/C21H26N6O2/c1-14-12-28-9-7-26(14)17-11-18(27-8-10-29-13-15(27)2)23-21-19(17)24-20(25-21)16-5-3-4-6-22-16/h3-6,11,14-15H,7-10,12-13H2,1-2H3,(H,23,24,25)/t14-,15+/m1/s1 |
Clé InChI |
WJWKTGFLLWKVGW-CABCVRRESA-N |
SMILES isomérique |
C[C@@H]1COCCN1C2=CC(=NC3=C2NC(=N3)C4=CC=CC=N4)N5CCOC[C@@H]5C |
SMILES canonique |
CC1COCCN1C2=CC(=NC3=C2NC(=N3)C4=CC=CC=N4)N5CCOCC5C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


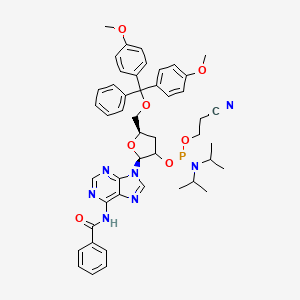
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12390316.png)
![1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12390324.png)
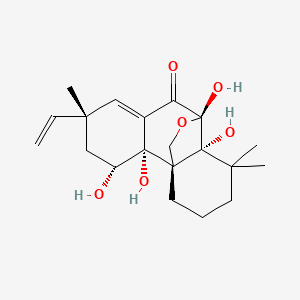
![Disodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B12390330.png)

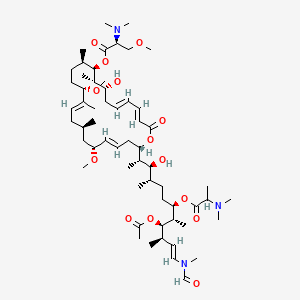
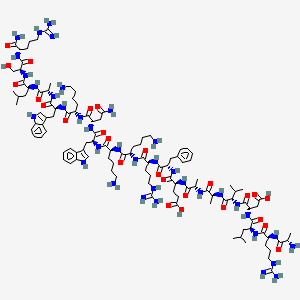
![[pGlu4]-Myelin Basic Protein (4-14)](/img/structure/B12390349.png)
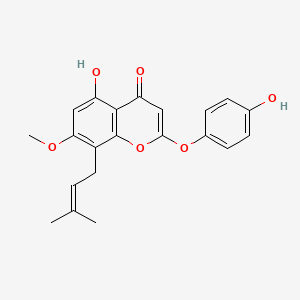
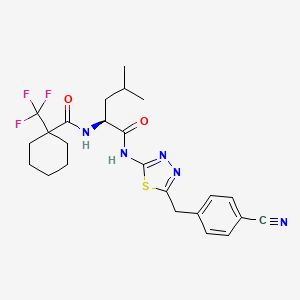
![(R)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide](/img/structure/B12390372.png)
![1-[(2R,3S,5R)-5-ethyl-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390373.png)
